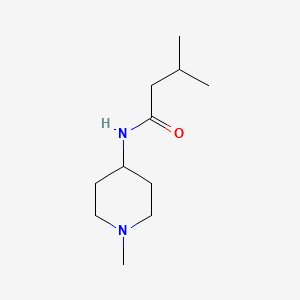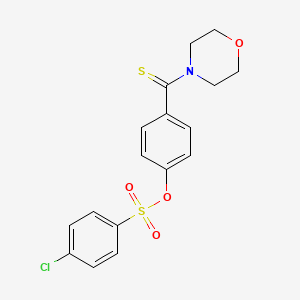![molecular formula C19H17NO4 B4894723 [1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate](/img/structure/B4894723.png)
[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both furan and naphthalene rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate typically involves multi-step organic reactions. One common method includes the acylation of naphthalene derivatives followed by the introduction of the furan ring through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Acylated naphthalene derivatives.
Scientific Research Applications
[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide functional group but differ in their aromatic ring structures.
Furan derivatives: Compounds like 5-hydroxymethylfurfural have similar furan rings but lack the naphthalene moiety.
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid share the naphthalene ring but differ in their functional groups.
Uniqueness
The uniqueness of [1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate lies in its combination of both furan and naphthalene rings, along with the acetamido group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-[acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(21)20-19(17-8-5-11-23-17)18-15-7-4-3-6-14(15)9-10-16(18)24-13(2)22/h3-11,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAINHDIURUZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CO1)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)

![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)


![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)

